CO/Ethene Copolymerization Productivity – PdCl₂(dppb) vs Typical Pd‑Diphosphine Catalysts in Organic Media
Under aqueous‑acidic conditions (H₂O–HCOOH, 45 bar CO/ethene = 1/1, 90 °C), [PdCl₂(dppb)] delivers a peak productivity of 14,800 g of polyketone (g Pd)⁻¹ h⁻¹ [1]. In contrast, Pd‑diphosphine catalysts bearing dppe or dppp in methanol are either inactive or produce low‑molecular‑weight oligomers due to auto‑ionisation to inactive bis‑chelate species [2]. The ability of PdCl₂(dppb) to operate efficiently in a benign, non‑volatile solvent mixture directly eliminates the need for toxic methanol, while maintaining a viscosity‑average molecular weight of ~21,200 Da [1]. This productivity is among the highest reported for a neutral PdCl₂‑diphosphine pre‑catalyst in CO/ethene copolymerization and represents a clear criterion for selecting PdCl₂(dppb) over dppe- or dppp‑based systems for polyketone research.
| Evidence Dimension | Catalytic productivity in CO/ethene copolymerization |
|---|---|
| Target Compound Data | 14,800 g PK (g Pd)⁻¹ h⁻¹; MW‾v = 21,194 Da; LVN = 0.48 dL g⁻¹ (H₂O–HCOOH, 45 bar, CO/ethene 1:1, 90 °C) |
| Comparator Or Baseline | Pd(OAc)₂(dppe) or Pd(OTs)₂(dppe) in MeOH – essentially inactive or producing only low‑MW oligomers due to bis‑chelate formation and auto‑ionisation |
| Quantified Difference | Productivity >14,800 g g⁻¹ h⁻¹ for PdCl₂(dppb) vs near‑zero for dppe‑based systems under comparable conditions; molecular weight >21,000 Da is obtained only with PdCl₂(dppb) |
| Conditions | Aqueous HCOOH medium, 45 bar total pressure, 90 °C, CO/ethene 1:1 |
Why This Matters
For polyketone R&D, the dramatically higher productivity and polymer molecular weight in a greener solvent system make PdCl₂(dppb) the preferred pre‑catalyst over dppe‑ and dppp‑based alternatives.
- [1] Pagot, M. et al. J. Mol. Catal. A: Chem. 2016, 417, 145–154. View Source
- [2] Bianchini, C. et al. Organometallics 2002, 21, 2755–2766. View Source
